molecular formula C7H13N B1646294 4-Methylidenecyclohexan-1-amine

4-Methylidenecyclohexan-1-amine

Cat. No.: B1646294
M. Wt: 111.18 g/mol
InChI Key: BOPBTKZUXMFDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylidenecyclohexan-1-amine is a cyclohexane derivative featuring a methylidene group (CH₂=) at the 4-position and a primary amine (-NH₂) at the 1-position. These analogs are widely studied in pharmaceutical synthesis, agrochemicals, and material science due to their versatile amine functionality and stereochemical diversity .

Properties

IUPAC Name

4-methylidenecyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBTKZUXMFDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Methylidenecyclohexan-1-amine, highlighting their differences in substituents, physicochemical properties, toxicity, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Toxicity/Regulatory Notes Applications
4,4'-Methylenebis(cyclohexanamine) 6864-37-5 C₁₃H₂₄N₂ 208.35 g/mol Two cyclohexane rings linked by a methylene bridge; primary amines at 1-positions Read-across data from 2,2'-dimethyl analog suggests moderate acute toxicity (oral, dermal) . Epoxy curing agents, polymer intermediates .
trans-4-Methylcyclohexan-1-amine 1678-82-6 C₇H₁₅N 113.20 g/mol Trans-configuration of methyl group at 4-position Limited toxicity data; structurally similar to aliphatic amines (potential respiratory irritant) . Chiral building block in drug synthesis .
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine 919013-75-5 C₁₁H₂₄N₂ 184.33 g/mol Trimethylated amine; aminomethyl substituent Classified for acute toxicity (Category 4, H302) and skin irritation (H315) . Specialty chemical intermediate .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine 1247669-77-7 C₉H₁₅N₅ 193.25 g/mol Triazole ring at 4-position; primary amine at 1-position No direct toxicity data; heterocyclic substituent may enhance bioavailability . Pharmaceutical intermediate .

Key Findings from Comparative Analysis:

This unsaturation could facilitate conjugation or cycloaddition reactions in synthetic chemistry . Stereochemistry significantly impacts biological activity. For example, trans-4-methylcyclohexan-1-amine () is prioritized in chiral synthesis due to its defined spatial arrangement, whereas bis-cyclohexanamines () are valued for their symmetry in polymer applications.

Physicochemical Properties: Lipophilicity: Trimethylated derivatives (e.g., 1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine) exhibit higher lipophilicity (logP ~2.5) due to alkyl substituents, enhancing membrane permeability . Solubility: Primary amines (e.g., trans-4-methylcyclohexan-1-amine) are water-soluble at low pH but form hydrochloride salts for stability .

Toxicity and Safety :

  • Bis-cyclohexanamines (e.g., 4,4'-methylenebis(cyclohexanamine)) show moderate acute toxicity, with LD₅₀ values comparable to aliphatic amines (oral: ~500–1000 mg/kg in rodents) .
  • Trimethylated analogs () pose risks of skin irritation and respiratory sensitization, necessitating engineering controls in industrial settings.

Applications :

  • Pharmaceuticals : Triazole-substituted cyclohexanamines () are intermediates in kinase inhibitor synthesis, leveraging heterocyclic motifs for target binding.
  • Polymers : Bis-cyclohexanamines serve as crosslinkers in epoxy resins due to their rigid backbone and dual amine functionality .

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